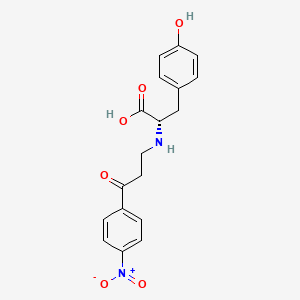
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the tyrosine molecule . The subsequent step involves the reaction of the nitrated tyrosine with an appropriate oxopropylating agent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor for treating hyperpigmentation disorders.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The nitrophenyl group interacts with the active site of the enzyme, blocking its activity and reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrotyrosine: Another nitrated derivative of tyrosine with similar inhibitory effects on tyrosinase.
4-Nitrophenylalanine: A related compound with a nitrophenyl group attached to phenylalanine instead of tyrosine.
Uniqueness
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosinase with high specificity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85975-34-4 |
|---|---|
Molekularformel |
C18H18N2O6 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]propanoic acid |
InChI |
InChI=1S/C18H18N2O6/c21-15-7-1-12(2-8-15)11-16(18(23)24)19-10-9-17(22)13-3-5-14(6-4-13)20(25)26/h1-8,16,19,21H,9-11H2,(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
RWNXZZBMBGQJEH-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















